1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B-cells. In
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds: Research focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to find potential antibacterial agents. The study explored the synthesis of pyran, pyridine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, providing foundational knowledge for the synthesis of related compounds (Azab, Youssef, & El‐Bordany, 2013).
- Metal Complexes with Sulfonamido Compounds: Another study detailed the structural characterization of metal complexes containing sulfonamido compounds. This research contributes to understanding the interaction of such compounds with metals, which is crucial for their potential application in catalysis and material science (Sousa et al., 2001).
Potential Biological Activities
- Antibacterial Properties: A significant application of compounds containing the sulfonamido group is their potential as antibacterial agents. Research into novel heterocyclic compounds with a sulfonamido moiety has highlighted several compounds with high antibacterial activities, underscoring the therapeutic potential of these chemicals (Azab, Youssef, & El‐Bordany, 2013).
- Antimicrobial Activity of Heterocycles: The synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole have been explored. These studies provide insights into the design and development of new antimicrobial agents, showing the broad applicability of sulfonamido-containing compounds in addressing microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).
properties
IUPAC Name |
1-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-9-13(16-10-18)22(19,20)17-8-11-4-2-6-15-14(11)12-5-3-7-21-12/h2-7,9-10,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJBIWHIAWYYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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